Technical Guide: 1-Oxaspiro[3.5]nonan-7-ol as a High-Value Pharmacophore
Technical Guide: 1-Oxaspiro[3.5]nonan-7-ol as a High-Value Pharmacophore
Topic: Technical Profile: 1-Oxaspiro[3.5]nonan-7-ol Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-Oxaspiro[3.5]nonan-7-ol (C₈H₁₄O₂) represents a critical scaffold in modern fragment-based drug discovery (FBDD). Belonging to the class of spirocyclic oxetanes , this molecule serves as a superior bioisostere for gem-dimethyl or carbonyl groups.[1][2] Its incorporation into drug candidates is driven by the "spiro-switch" strategy—a structural modification that enhances aqueous solubility and metabolic stability while reducing lipophilicity (LogP) without altering the overall topological vector of the parent molecule.
This guide provides a definitive technical analysis of 1-oxaspiro[3.5]nonan-7-ol, detailing its physicochemical properties, a robust synthetic architecture for its production, and its strategic application in medicinal chemistry.
Part 1: Physicochemical Specifications[2][3]
The following data establishes the baseline identity and property profile for 1-oxaspiro[3.5]nonan-7-ol. Researchers should utilize these metrics for library registration and property forecasting.
Table 1: Core Molecular Data
| Property | Value | Technical Note |
| Molecular Weight | 142.196 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| Molecular Formula | C₈H₁₄O₂ | |
| Exact Mass | 142.0994 | Monoisotopic mass for HRMS calibration |
| Heavy Atom Count | 10 | High ligand efficiency potential |
| Rotatable Bonds | 0 | Rigid scaffold; reduces entropic penalty upon binding |
| H-Bond Donors | 1 | Hydroxyl group (C-7 position) |
| H-Bond Acceptors | 2 | Oxetane oxygen + Hydroxyl oxygen |
| Topological Polar Surface Area (TPSA) | ~29.5 Ų | 9.2 (Ether) + 20.2 (Alcohol) |
| cLogP | ~0.5 - 0.8 | Significantly lower than the gem-dimethyl analog (cyclohexanol derivative) |
Structural Analysis
The molecule consists of a saturated 6-membered cyclohexane ring spiro-fused to a 4-membered oxetane ring.
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Spiro Junction: The quaternary carbon (C5 in spiro nomenclature) creates a rigid orthogonal orientation between the two rings.
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Oxetane Ring: Acts as a metabolic "sink" and hydrogen bond acceptor, improving solubility compared to a carbocyclic spiro-alkane.
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7-Hydroxyl Group: Provides a vector for further functionalization (e.g., etherification, oxidation to ketone, or reductive amination).
Part 2: Synthetic Architecture
The synthesis of spiro-oxetanes requires precise control to form the strained 4-membered ether ring. While direct epoxidation-ring expansion routes exist, the most robust and scalable method ("The Carreira-Bull Protocol") relies on the cyclization of a 1,3-diol derived from a malonate precursor.
Experimental Protocol: The "Diol-Cyclization" Route
This pathway is preferred for its operational simplicity and avoidance of unstable sulfur ylide intermediates on large scales.
Step 1: Precursor Assembly (Malonate Alkylation)
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Reactants: Diethyl malonate + 1,5-dibromopentan-3-ol (protected as TBDMS ether).
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Conditions: NaH (2.2 equiv), THF/DMF, 0°C to RT.
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Mechanism: Double nucleophilic substitution forms the cyclohexane ring with the gem-diester at the future spiro center.
Step 2: Reductive Diol Formation
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Reactants: Diethyl cyclohexane-1,1-dicarboxylate derivative.
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Reagent: LiAlH₄ (Lithium Aluminum Hydride), THF, Reflux.
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Outcome: Reduction of both ester groups to primary alcohols, yielding the 1,1-bis(hydroxymethyl)cyclohexane intermediate.
Step 3: Spiro-Oxetane Ring Closure (Critical Step)
This step forms the strained oxetane ring via an intramolecular Williamson ether synthesis.
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Protocol:
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Dissolve the 1,1-bis(hydroxymethyl) intermediate in dry THF.
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Add n-Butyllithium (n-BuLi) (1.0 equiv) at -78°C to deprotonate one alcohol.
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Add Tosyl Chloride (TsCl) (1.0 equiv) to activate one alcohol as a tosylate leaving group.
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Add a second equivalent of n-BuLi (or NaH) to deprotonate the remaining alcohol.
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Heat to reflux. The alkoxide attacks the adjacent tosylate, closing the 4-membered ring.
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Self-Validation: Monitor by TLC. The disappearance of the polar diol and appearance of the less polar oxetane confirms cyclization.
Step 4: Functional Group Manipulation
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Deprotection: Removal of the silyl group (TBAF) or oxidation of the C-7 substituent yields the final 1-oxaspiro[3.5]nonan-7-ol .
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical ring-closure event.
Figure 1: Step-wise synthetic pathway for the construction of the spiro-oxetane core.
Part 3: Structural Utility in Drug Design
The strategic value of 1-oxaspiro[3.5]nonan-7-ol lies in its ability to modulate physicochemical properties without disrupting binding affinity.
The "Spiro-Switch" Mechanism
Replacing a gem-dimethyl group or a carbonyl with a spiro-oxetane is a validated bioisosteric replacement.
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Solubility Enhancement: The oxetane oxygen lone pairs are highly exposed, acting as strong hydrogen bond acceptors. This reduces the lipophilicity (LogP) and increases aqueous solubility (often >10-fold).
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Metabolic Stability: Unlike morpholine or simple ethers, the oxetane ring is sterically compact and lacks adjacent protons that are easily abstractable by CYP450 enzymes (no low-energy hydrogen abstraction pathway).
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Conformational Restriction: The spiro fusion locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty of binding to a protein target.
Comparative Logic Diagram
The diagram below details the decision matrix for selecting this scaffold over traditional alternatives.
Figure 2: Decision logic for bioisosteric replacement using the spiro-oxetane scaffold.
Part 4: Analytical Characterization
To validate the synthesis of 1-oxaspiro[3.5]nonan-7-ol, researchers should look for these distinct spectroscopic signatures:
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¹H NMR (400 MHz, CDCl₃):
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Oxetane Ring: Distinctive doublets or multiplets for the methylene protons adjacent to oxygen, typically appearing between 4.3 – 4.8 ppm . The rigidity of the ring often renders these protons diastereotopic.
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Cyclohexane Ring: Multiplets ranging from 1.5 – 2.0 ppm.
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Carbinol Proton (H-7): A multiplet around 3.6 – 4.0 ppm (depending on stereochemistry relative to the spiro ring).
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¹³C NMR:
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Oxetane C-O: Characteristic signal at ~80 ppm .
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Spiro Quaternary Carbon: Signal at ~35-45 ppm .
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Mass Spectrometry:
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ESI+ [M+H]⁺ = 143.20. Note that oxetanes can be acid-sensitive; avoid highly acidic matrices if possible.
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References
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Wuitschik, G. et al. (2010).[3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.
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Carreira, E. M., & Fessard, T. C. (2014).[4][5] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[5]
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Bull, J. A. et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19), 12150–12233.
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Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters, 12(9), 1944–1947.
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- 3. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
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